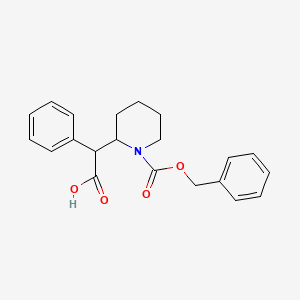

N-Cbz-Ritalinic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H23NO4 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

2-phenyl-2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid |

InChI |

InChI=1S/C21H23NO4/c23-20(24)19(17-11-5-2-6-12-17)18-13-7-8-14-22(18)21(25)26-15-16-9-3-1-4-10-16/h1-6,9-12,18-19H,7-8,13-15H2,(H,23,24) |

InChI Key |

DXXDDTAGMOECSU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C(C2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N Cbz Ritalinic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of N-Cbz-Ritalinic Acid identifies two primary disconnections. The first is the Cbz protecting group on the piperidine (B6355638) nitrogen, leading back to ritalinic acid and a Cbz-donating reagent. The second key disconnection is within the ritalinic acid molecule itself, breaking the carbon-carbon bond between the phenyl and piperidinyl moieties. This suggests a convergent synthesis where the two key fragments are prepared separately and then coupled.

A plausible retrosynthetic pathway is as follows:

This compound can be disconnected at the nitrogen-carbonyl bond of the Cbz group, leading to Ritalinic Acid and a source of the benzyloxycarbonyl group, such as benzyl (B1604629) chloroformate.

Ritalinic Acid can be further disconnected. One strategic break is the C-C bond between the phenylacetyl and piperidine units, leading to precursors like a phenylacetic acid derivative and a piperidine derivative. A more common industrial approach involves the hydrolysis of Methylphenidate . iucr.orgnih.gov

Alternatively, a disconnection of the piperidine ring itself can be envisioned, starting from pyridine-based precursors. A common route involves the coupling of 2-chloropyridine (B119429) and benzyl cyanide . google.com

Precursor Compounds and Starting Materials

The synthesis of this compound relies on the availability of specific precursors. The choice of starting materials is often dictated by factors such as commercial availability, cost, and the desired stereochemistry of the final product.

Achieving the desired stereochemistry in this compound necessitates the use of chiral precursors or the implementation of a chiral resolution step. Ritalinic acid possesses two chiral centers, leading to four possible stereoisomers.

For the synthesis of enantiomerically pure ritalinic acid, one common strategy is the resolution of a racemic mixture of dl-threo-ritalinic acid. This can be accomplished using a chiral resolving agent. A notable example is the use of an ester of tartaric acid, such as (+)-Dibenzoyl-D-tartaric acid, to selectively precipitate the desired d-threo enantiomer as a salt. google.com The d-threo-enantiomer can then be isolated and used for the subsequent N-Cbz protection.

Table 1: Chiral Resolving Agents for Ritalinic Acid

| Resolving Agent | Target Enantiomer | Reference |

|---|---|---|

| (+)-Dibenzoyl-D-tartaric acid | d-threo-ritalinic acid | google.com |

| (-)-Menthoxyacetic acid | d-threo methylphenidate | google.com |

Functional Group Interconversions Leading to the Ritalinic Acid Moiety

The formation of the ritalinic acid core structure involves several key functional group interconversions. A well-documented pathway starts from 2-chloropyridine and benzyl cyanide. google.com

The key transformations in this sequence are:

Coupling: The initial step involves the coupling of 2-chloropyridine and benzyl cyanide to form α-pyrid-2-yl-phenylacetonitrile.

Hydration: The nitrile group of α-pyrid-2-yl-phenylacetonitrile is then hydrated, typically in the presence of an acid, to yield α-pyrid-2-ylphenylacetamide.

Hydrogenation: The pyridine (B92270) ring is catalytically hydrogenated to a piperidine ring, affording α-piperid-2-ylphenylacetamide.

Hydrolysis and Epimerization: The final step involves the hydrolysis of the amide to a carboxylic acid and epimerization to yield dl-threo-ritalinic acid. google.com

An alternative and more direct laboratory-scale synthesis of ritalinic acid is the hydrolysis of commercially available methylphenidate. This can be achieved under acidic or basic conditions. iucr.orgnih.govchemicalbook.com For instance, heating methylphenidate in aqueous hydrochloric acid or treating it with lithium hydroxide (B78521) in a tetrahydrofuran (B95107)/water mixture effectively yields ritalinic acid. iucr.org

Direct Synthesis Routes for this compound

With ritalinic acid in hand, the final step is the introduction of the N-Cbz protecting group.

The N-carbobenzyloxylation of the secondary amine in the piperidine ring of ritalinic acid is a standard transformation in organic synthesis. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenolysis. total-synthesis.comijacskros.com

The most common method for N-Cbz protection involves the reaction of the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.com This reaction, often performed under Schotten-Baumann conditions (using an aqueous base like sodium carbonate), proceeds via nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the chloroformate. total-synthesis.com The choice of base and solvent can be optimized to ensure high yields and minimize side reactions. A variety of conditions have been developed for this transformation, including the use of organic bases like triethylamine (B128534) or photochemical methods. total-synthesis.comacs.org

Table 2: Reagents for N-Cbz Protection

| Reagent | Conditions | Reference |

|---|---|---|

| Benzyl chloroformate (Cbz-Cl) | Aqueous base (e.g., Na2CO3) or organic base (e.g., Et3N) | total-synthesis.com |

| Di-tert-butyl dicarbonate (B1257347) (Boc2O) analog for Cbz | Activated agents (e.g., Cbz-OSu) | total-synthesis.com |

| N-Cbz-5,7-dinitroindolines | Photochemical conversion in neutral medium | acs.org |

| Benzyl chloroformate (Cbz-Cl) | In water at room temperature for chemoselectivity | ijacskros.com |

Coupling Reactions and Formation of the Central Carbon Skeleton

As outlined in the retrosynthetic analysis, the central C-C bond of the ritalinic acid skeleton is typically formed early in the synthetic sequence. The coupling of 2-chloropyridine with benzyl cyanide is a key example of the formation of this bond. google.com More advanced strategies for the synthesis of methylphenidate analogues, which could be adapted for ritalinic acid synthesis, involve rhodium-catalyzed C-H insertion reactions or Reformatsky-type reactions to construct the core structure. researchgate.netacs.org These methods offer alternative approaches to forging the phenyl-piperidine linkage.

Stereoselective Synthesis Approaches

The synthesis of this compound, which possesses two stereocenters, necessitates precise control over stereochemistry to isolate the desired threo diastereomer in an enantiomerically pure form. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, diastereoselective reactions, and classical resolution techniques.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are reusable chemical compounds that are temporarily incorporated into a synthetic route to guide the stereoselective formation of new chiral centers. wikipedia.org For the synthesis of this compound, auxiliaries can be attached to either the phenylacetic acid moiety or a piperidine precursor to control the formation of one or both stereocenters.

One common strategy involves the use of Evans' oxazolidinone auxiliaries. numberanalytics.comresearchgate.net In this approach, the chiral oxazolidinone is acylated with phenylacetyl chloride to form an N-acyl oxazolidinone. The resulting enolate, when generated with a suitable base, can then be alkylated. However, for the specific structure of ritalinic acid, a more relevant application would be in controlling the stereochemistry of the phenylacetic acid portion through an asymmetric aldol (B89426) reaction or alkylation before its attachment to the piperidine ring. researchgate.netharvard.edu

Alternatively, pseudoephedrine can serve as a chiral auxiliary. When used to form a pseudoephedrine amide with phenylacetic acid, the subsequent enolate can be alkylated with high diastereoselectivity. harvard.edu After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral phenylacetic acid derivative, which can then be coupled with a piperidine precursor. A key advantage of this method is the high level of stereochemical control and the relative ease of auxiliary removal. harvard.edunih.gov

These methods rely on the temporary installation of a chiral directing group that, due to its steric properties, forces subsequent reactions to proceed from a less hindered face, thereby creating the new stereocenter with a predictable configuration. numberanalytics.com

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis offers an elegant route to chiral piperidines by creating the stereocenter during the ring-formation or modification step, often with high atom economy. mdpi.com A prominent method is the asymmetric hydrogenation of a corresponding pyridine or pyridinium (B92312) salt precursor.

For instance, 2-substituted pyridinium salts can be hydrogenated using an iridium(I) catalyst bearing a chiral P,N-ligand. mdpi.com This process proceeds through an outer-sphere mechanism where the configuration of the final product is determined by a stereoselective protonation of an enamine intermediate. mdpi.com This strategy allows for the synthesis of enantiomerically enriched C2-substituted piperidines, which are key structural motifs in this compound. mdpi.comnih.gov The use of water as a solvent in some iridium-catalyzed systems can prevent racemization and lead to highly enantioselective outcomes. mdpi.com

Another approach involves the rhodium-catalyzed C-H functionalization of a pre-existing piperidine ring. nih.gov While electronically the C2 position is favored for functionalization, the choice of catalyst and protecting group on the piperidine nitrogen can direct the reaction to other positions. nih.govnih.gov This method could be employed to introduce the phenylacetic acid moiety onto the piperidine scaffold stereoselectively.

Diastereoselective Synthesis of the Piperidine and Phenylacetic Acid Stereocenters

Achieving the correct relative stereochemistry between the two chiral centers (diastereoselectivity) is critical. The therapeutically active form of the parent drug, methylphenidate, possesses the threo configuration. Therefore, syntheses are designed to favor the formation of the threo diastereomer of this compound over the erythro form.

One effective strategy involves the diastereoselective reduction of a β-enaminocarbonyl intermediate. researchgate.net For example, the coupling of a piperidine-2-thione (B88430) with a methyl 2-bromo-2-phenylacetate can yield a β-enaminocarbonyl compound. The subsequent reduction of the enamine double bond, for instance with borohydrides, can proceed with high diastereoselectivity to furnish the desired erythro or threo product depending on the reagents and conditions. researchgate.net

Another sophisticated approach is the use of an intramolecular C-H insertion reaction. researchgate.net A carbene generated from a tosylhydrazone precursor can undergo an intramolecular insertion to form a rigid, bicyclic β-lactam intermediate. The reaction conditions can be set to allow for equilibration to the thermodynamically more stable diastereomer, where the bulky phenyl group adopts a less hindered convex orientation. Subsequent hydrolysis of the lactam directly yields the threo amino acid. This method provides excellent diastereocontrol due to the conformational constraints of the bicyclic intermediate. researchgate.net

These methods establish the two stereocenters in a single, controlled step, which is a significant advantage in a multi-step synthesis. rsc.orgnih.gov

Resolution Techniques for Enantiomerically Pure Intermediates

When a synthesis produces a racemic or diastereomeric mixture, resolution techniques are employed to separate the desired stereoisomer. For this compound, this typically involves resolving a racemic mixture of the threo diastereomer.

The most common method is chemical resolution via the formation of diastereomeric salts. wikipedia.org Since this compound is an acid, it can be reacted with a single enantiomer of a chiral base. This reaction converts the pair of enantiomers into a pair of diastereomers. Due to their different physical properties, particularly solubility, these diastereomeric salts can be separated by fractional crystallization.

For the closely related threo-ritalinic acid, chiral bases such as (-)-1-phenylethylamine, cinchonine, or N-methyl-D-glucamine have been used effectively. google.com The use of (-)-1-phenylethylamine, for example, allows for the selective crystallization of the salt with the d-threo-enantiomer of ritalinic acid. google.com After separation, the chiral resolving agent is removed by treatment with an achiral acid or base, yielding the enantiomerically pure this compound. wikipedia.org While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as solvent, temperature, and reagent concentration is crucial for maximizing yield, minimizing waste, and ensuring the economic viability of the synthesis. numberanalytics.com The principles of green chemistry encourage the selection of conditions that are energy-efficient and use less hazardous materials. nih.gov

Solvent Effects and Temperature Control

The choice of solvent can significantly influence reaction rates, selectivity, and yields. For the synthesis of this compound and its precursors, solvents are selected based on their ability to dissolve reactants, their boiling points for temperature control, and their interaction with reaction intermediates. In some oxidative coupling reactions, acetonitrile (B52724) has been shown to provide a good balance between reactant conversion and reaction selectivity, while being a "greener" option than solvents like dichloromethane (B109758) or benzene. scielo.br

Temperature is a critical parameter to control. Lowering the temperature often enhances selectivity (both diastereoselectivity and enantioselectivity) by reducing the available energy for less favorable reaction pathways. numberanalytics.com Conversely, increasing the temperature can increase the reaction rate. In a patent describing the esterification of ritalinic acid, it was found that conducting the reaction at a lower temperature (e.g., 40 °C vs. 60 °C) led to unexpectedly high conversions and yields in a more stable reaction mixture. google.com This demonstrates that finding the optimal temperature is a balance between reaction speed and product yield/purity. scielo.brresearchgate.net

The following table illustrates hypothetical data based on these principles for a key synthetic step.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (threo:erythro) |

|---|---|---|---|---|---|

| 1 | Toluene (B28343) | 110 | 8 | 75 | 2:1 |

| 2 | Dichloromethane | 40 | 16 | 68 | 4:1 |

| 3 | Acetonitrile | 80 | 12 | 82 | 3:1 |

| 4 | Acetonitrile | 25 | 24 | 79 | 8:1 |

| 5 | Tetrahydrofuran (THF) | 25 | 24 | 85 | 9:1 |

| 6 | Tetrahydrofuran (THF) | 0 | 48 | 81 | >15:1 |

Catalyst Selection and Loading

The synthesis of this compound and its precursors involves critical catalytic steps, primarily focused on the stereoselective reduction of a pyridine or a related heterocyclic ring to form the piperidine core. The choice of catalyst and its loading are paramount in achieving high yield and diastereoselectivity.

One key synthetic route involves the diastereoselective hydrogenation of an intermediate like methyl 2-phenyl-2-(2'-piperidylidene)acetate. internationaljournalssrg.org Research has demonstrated the efficacy of Ruthenium-BINAP (Ru-BINAP) complex catalysts in this key step. internationaljournalssrg.orginternationaljournalssrg.org Specifically, the use of [NH2Et2][{RuCl((R)-p-toly-BINAP)}2(μ-Cl)3] as a catalyst has been shown to produce the desired erythro-isomer with high optical yield (98% ee) and diastereomeric selectivity (98% de). internationaljournalssrg.org

Another common approach in the synthesis of related methylphenidate structures involves the catalytic hydrogenation of a pyridine ring. google.com Various platinum-group metal catalysts are employed for this transformation. For instance, the hydrogenation of α-phenyl-α-pyridyl-2-acetamide can be carried out in glacial acetic acid using a platinum oxide (PtO2) catalyst at around 40°C. google.com In other documented processes, platinum on carbon (Pt/C) is used; a 5% Pt/C catalyst has been used in acetic acid at 30-40°C. google.com

Palladium catalysts are also widely utilized. The de-benzyloxycarbonyl group from a precursor like methyl 7-N-benzyloxycarbonylamino-3-oxo-2-phenyl heptanoate (B1214049) can be removed, followed by cyclization, through hydrogenation in the presence of 5% Palladium on carbon (Pd/C) at room temperature, achieving a 94% yield. internationaljournalssrg.org In other variations, a 5% Pd/C catalyst (50% wet) is used in methanol (B129727) with perchloric acid at elevated temperatures (45-50°C) and high hydrogen pressures (12-15 Kg/cm²) to reduce the pyridine ring of α-phenyl-α-pyridyl-2-methyl acetate (B1210297). google.com Furthermore, for the hydrogenation of fluorinated pyridines, a combination of 20 wt % Palladium(II) hydroxide on carbon (Pd(OH)2/C) with aqueous HCl in methanol has proven to be a suitable system. nih.gov

The selection of the catalyst is often dictated by the specific substrate and the desired stereochemical outcome. The Ru-BINAP systems are favored for asymmetric hydrogenations demanding high enantiomeric excess, while Pd/C and Pt/C are robust catalysts for general pyridine ring reductions. internationaljournalssrg.orggoogle.com

Table 1: Catalyst Systems in the Synthesis of Ritalinic Acid Precursors

| Catalyst | Substrate Type | Loading/Conditions | Solvent | Outcome | Citations |

|---|---|---|---|---|---|

| [NH2Et2][{RuCl((R)-p-toly-BINAP)}2(μ-Cl)3] | Methyl 2-phenyl-2-(2'-piperidylidene)acetate | Not specified | Not specified | 98% de, 98% ee | internationaljournalssrg.org |

| 5% Pd/C | Methyl 7-N-benzyloxycarbonylamino-3-oxo-2-phenyl heptanoate | 1.0 MPa H₂ pressure, room temp. | Not specified | 94% yield of cyclized product | internationaljournalssrg.org |

| Platinum Oxide (PtO₂) | α-phenyl-α-pyridyl-2-acetamide | 1 part catalyst to 75 parts substrate, 40°C | Glacial Acetic Acid | Reaction took 26 hours | google.com |

| 5% Pt/C | 3-chlorophenyl pyridyl acetamide | 0.14g catalyst to 0.43g substrate, 30-40°C | Acetic Acid | High yield | google.com |

| 5% Pd/C (50% wet) | α-phenyl-α-pyridyl-2-methyl acetate | 10g catalyst per 100g substrate, 12-15 Kg/cm² H₂, 45-50°C | Methanol | 89.88% yield | google.com |

| 20 wt% Pd(OH)₂/C | Fluorinated Pyridines | Not specified | Methanol / aq. HCl | High conversion | nih.gov |

Isolation and Purification Techniques for Synthetic Intermediates

The isolation and purification of synthetic intermediates leading to this compound are critical for ensuring the purity of the final product. A variety of standard and advanced chemical separation techniques are employed.

A primary method for separating stereoisomers of ritalinic acid is through classical resolution using a chiral resolving agent. google.comgoogle.com For the resolution of dl-threo-ritalinic acid, the mixture is dissolved in a solvent system such as a methanol-water mixture (e.g., 1.8 L MeOH and 1.6 L H₂O for 100 g of acid). google.com A chiral acid, such as (+)-Dibenzoyl-D-tartaric acid dissolved in methanol, is then added. google.comgoogle.com The mixture is heated to reflux, filtered to remove impurities, and then cooled to a lower temperature (e.g., 20-25°C) to allow the diastereomeric salt of the desired d-threo-ritalinic acid to crystallize. google.comgoogle.com The isolated salt is then treated with hydrochloric acid and solvents like toluene and acetone (B3395972) to precipitate the final d-threo-ritalinic acid hydrochloride. google.comgoogle.com

Chromatographic techniques are indispensable for both purification and analysis. High-performance liquid chromatography (HPLC) is widely used to assess the purity of intermediates and final products. nih.gov A typical HPLC method for ritalinic acid analysis employs a μ-Bondapak C-18 reverse-phase column. nih.gov The mobile phase can consist of a potassium phosphate (B84403) buffer and acetonitrile mixture (e.g., 93/7 v/v), with UV detection at a low wavelength like 192 nm to monitor the compounds. nih.gov For preparative purification of pharmaceutical intermediates, normal-phase chromatography on silica (B1680970) columns (e.g., Kromasil Si 60) with solvent systems like hexane (B92381)/2-propanol or hexane/acetone is common. chromatographyonline.com

Solid-phase extraction (SPE) and solid-phase synthesis represent another strategy to streamline purification. chromatographyonline.com In one approach, a ritalinic acid precursor is bound to a Wang resin. After the reaction, the desired product is cleaved from the resin using an acid like trifluoroacetic acid (TFA), which simplifies the removal of excess reagents and byproducts. SPE can also be used as a pre-purification step. For example, an intermediate can be loaded onto an amino-functionalized silica cartridge (e.g., Strata NH2) and eluted with a gradient of solvents like hexane and ethanol (B145695) to achieve significant purification before subsequent steps. chromatographyonline.com

Standard laboratory techniques such as recrystallization and liquid-liquid extraction are also fundamental. After catalytic hydrogenation, the catalyst is typically removed by filtration through a bed of celite or a similar filter aid. google.comgoogle.com The reaction mixture is then concentrated by evaporation under reduced pressure, and the product is isolated, often by basifying the solution with aqueous NaOH and extracting the free base into an organic solvent. google.com

Table 2: Purification Techniques for Ritalinic Acid and Intermediates

| Technique | Intermediate/Product | Key Reagents/Materials | Purpose | Citations |

|---|---|---|---|---|

| Classical Resolution | dl-threo-Ritalinic Acid | (+)-Dibenzoyl-D-tartaric acid, Methanol/Water, HCl, Toluene, Acetone | Separation of enantiomers | google.comgoogle.com |

| HPLC (Analytical) | Ritalinic Acid | μ-Bondapak C-18 column, Potassium phosphate buffer, Acetonitrile | Purity assessment, Quantitation | nih.gov |

| HPLC (Preparative) | General Pharmaceutical Intermediates | Kromasil Si 60 column, Hexane/Isopropanol, Hexane/Acetone | Isolation of pure compounds | chromatographyonline.com |

| Solid-Phase Synthesis | Ritalinic Acid Derivatives | Wang resin, N-bromosuccinimide (NBS), Trifluoroacetic acid (TFA) | High-throughput synthesis and simplified purification | |

| Solid-Phase Extraction (SPE) | General Pharmaceutical Intermediates | Strata NH2 cartridge, Hexane/Ethanol | Pre-purification, impurity removal | chromatographyonline.com |

| Filtration/Extraction | Post-hydrogenation reaction mixture | Celite, NaOH, organic solvents | Catalyst removal and product isolation | google.com |

Chemical Transformations and Derivatization of N Cbz Ritalinic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of N-Cbz-ritalinic acid is a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives. These transformations primarily include esterification, amidation, and reduction to the corresponding alcohol, each opening up further avenues for functionalization.

Esterification Reactions for Further Derivatization

Esterification of the carboxylic acid is a fundamental transformation for producing analogs of methylphenidate, such as ethylphenidate. raggeduniversity.co.ukresearchgate.nethud.ac.ukdoi.org This reaction is typically achieved through acid-catalyzed esterification, also known as Fischer esterification. youtube.com For instance, the reaction of this compound with an alcohol (e.g., ethanol (B145695), isopropanol) in the presence of a strong acid catalyst like hydrogen chloride or sulfuric acid yields the corresponding ester. raggeduniversity.co.ukgoogle.comgoogle.com The equilibrium of this reversible reaction can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. google.comgoogle.com

Alternative methods for esterification that avoid strongly acidic conditions, which could potentially affect other functional groups, include the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under milder conditions. organic-chemistry.org

Table 1: Representative Esterification Reactions of this compound

| Ester Product | Alcohol | Catalyst/Reagent | Typical Conditions |

| N-Cbz-ethylphenidate | Ethanol | HCl (gas) or H₂SO₄ | Reflux in excess ethanol |

| N-Cbz-isopropylphenidate | Isopropanol | H₂SO₄ | Reflux in isopropanol |

| N-Cbz-benzylphenidate | Benzyl (B1604629) alcohol | DCC, DMAP | Dichloromethane (B109758), room temp. |

Amidation and Peptide Coupling Strategies

The carboxylic acid of this compound can be converted to an amide bond, a critical linkage in peptides and other biologically active molecules. nih.govresearchgate.net This transformation typically requires the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

A common approach involves the use of peptide coupling reagents to facilitate amide bond formation under mild conditions and minimize racemization. bachem.comglobalresearchonline.netsigmaaldrich.com A wide variety of such reagents are available, each with its own advantages. For sterically hindered amino acids, which this compound can be considered due to the bulky piperidine (B6355638) and phenyl groups, more powerful coupling reagents are often employed. globalresearchonline.netiris-biotech.de

Commonly used coupling agents include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and enhance reaction rates. bachem.comglobalresearchonline.net Onium salts such as HBTU, HATU, and PyBOP are also highly effective, particularly for challenging couplings. sigmaaldrich.comiris-biotech.de

The general procedure involves dissolving this compound in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide), adding the coupling reagent and an amine base (e.g., diisopropylethylamine, N-methylmorpholine), followed by the desired amine component. nih.gov

Table 2: Common Peptide Coupling Reagents for Amidation

| Coupling Reagent | Additive (if applicable) | Key Features |

| DCC, EDC | HOBt, HOAt | Widely used, cost-effective. bachem.com |

| HBTU, TBTU | - | Efficient, but can form guanidinium (B1211019) byproducts. iris-biotech.de |

| HATU | - | Highly reactive, suitable for hindered couplings. sigmaaldrich.comiris-biotech.de |

| PyBOP | - | Forms less toxic byproducts than BOP. sigmaaldrich.comiris-biotech.de |

| COMU | - | Safer alternative to HOBt/HOAt-based reagents. bachem.com |

Reduction to Alcohol and Further Functionalization

Reduction of the carboxylic acid moiety in this compound to a primary alcohol affords N-Cbz-phenidylalaninol, a valuable intermediate for further functionalization. This transformation can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. organic-chemistry.org

More selective reducing agents like borane (B79455) (BH₃) complexed with THF or dimethyl sulfide (B99878) (DMS) can also be employed. These reagents are generally less reactive towards other functional groups compared to LiAlH₄. organic-chemistry.org Another approach involves the in situ formation of a mixed anhydride (B1165640) or an active ester, followed by reduction with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org The resulting primary alcohol can then be further functionalized, for example, through oxidation to the aldehyde or conversion to an alkyl halide for subsequent substitution reactions.

Deprotection Strategies for the N-Cbz Group

The removal of the N-carboxybenzyl (Cbz) protecting group is a crucial step to liberate the free secondary amine of the piperidine ring, which is often required for biological activity or further synthetic manipulations. The Cbz group is known for its stability under a range of conditions but can be effectively cleaved by hydrogenolysis or under acidic conditions. total-synthesis.commasterorganicchemistry.comlibretexts.org

Catalytic Hydrogenation (e.g., Pd/C-mediated)

The most common and mildest method for the deprotection of a Cbz group is catalytic hydrogenation. total-synthesis.commasterorganicchemistry.comhighfine.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. highfine.comresearchgate.netcapes.gov.br The reaction is usually performed in a protic solvent such as methanol (B129727) or ethanol at room temperature and atmospheric or slightly elevated pressure. researchgate.netliverpool.ac.uk

The mechanism involves the catalytic transfer of hydrogen to the benzylic position of the Cbz group, leading to the cleavage of the C-O bond and the formation of toluene (B28343) and a carbamic acid intermediate. This intermediate spontaneously decarboxylates to release the free amine and carbon dioxide. total-synthesis.com

Table 3: Conditions for Catalytic Hydrogenation of N-Cbz Group

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure |

| 5-10% Pd/C | H₂ gas | Methanol, Ethanol | 20-80 | 1-10 atm google.com |

| 10-20% Pd(OH)₂/C | H₂ gas | Acetic Acid | 20-80 | 1-10 atm highfine.comgoogle.com |

| Pd/C | Ammonium (B1175870) formate | Methanol | Room Temperature | Atmospheric |

It is important to note that certain functional groups, such as alkenes, alkynes, and some aromatic systems, can also be reduced under these conditions. organic-chemistry.org However, the Cbz group is generally more labile to hydrogenolysis than many other protecting groups, allowing for selective deprotection. masterorganicchemistry.com In some cases, the presence of a sulfur-containing compound can poison the palladium catalyst, but additives like halogenated acetic acids can help to mitigate this issue. google.com

Acid-Labile Deprotection Methods

While catalytic hydrogenation is the preferred method, the Cbz group can also be cleaved under strong acidic conditions. total-synthesis.comhighfine.com This method is particularly useful when the molecule contains other functional groups that are sensitive to hydrogenation. The most common reagent for this purpose is hydrogen bromide (HBr) in acetic acid (HBr/AcOH). highfine.com

The mechanism involves the protonation of the carbamate (B1207046) oxygen, followed by nucleophilic attack of the bromide ion at the benzylic carbon, leading to the formation of benzyl bromide, carbon dioxide, and the protonated amine. highfine.com Other strong acids such as trifluoroacetic acid (TFA) can also be used, although harsher conditions may be required. masterorganicchemistry.com It is crucial to consider the stability of other functional groups within the molecule when employing these strongly acidic deprotection methods. libretexts.org

Nucleophilic Deprotection Protocols

The removal of the N-Cbz group is a critical step in the synthesis of various derivatives, unmasking the secondary amine of the piperidine ring for further functionalization. The most common method for this transformation is catalytic hydrogenation. This process typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. The reaction proceeds under relatively mild conditions, preserving the integrity of other functional groups within the molecule.

Another effective method for N-Cbz deprotection is through the use of strong acids, such as hydrogen bromide (HBr) in acetic acid. This approach cleaves the benzylic carbon-oxygen bond of the carbamate, releasing the free amine. The choice of deprotection protocol often depends on the compatibility of other functional groups present in the molecule.

| Reagent/Catalyst | Conditions | Typical Yield (%) |

| H₂, Pd/C | Methanol, Room Temperature | >95 |

| HBr/Acetic Acid | Room Temperature | Variable |

Modifications of the Phenyl Ring

The phenyl ring of this compound is amenable to various modifications, allowing for the introduction of diverse substituents to probe structure-activity relationships.

Standard electrophilic aromatic substitution reactions can be employed to functionalize the phenyl ring. Nitration, for instance, can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group, primarily at the para position due to the directing effect of the alkyl substituent. Halogenation, such as bromination, can be carried out using bromine in the presence of a Lewis acid catalyst like iron(III) bromide. These reactions provide key intermediates for further synthetic manipulations.

Directed ortho-metalation (DoM) offers a powerful strategy for the regioselective functionalization of the phenyl ring. While the ester group can direct metalation, the efficiency of this process can be influenced by the steric hindrance imposed by the piperidine ring. The use of a strong base, such as n-butyllithium or a lithium diisopropylamide (LDA), can deprotonate the phenyl ring at a position ortho to the ester group. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce substituents with high regiocontrol.

| Reaction Type | Reagents | Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | Para |

| Bromination | Br₂, FeBr₃ | Para |

| Ortho-lithiation | n-BuLi, then Electrophile (E+) | Ortho |

Electrophilic Aromatic Substitution Reactions

Transformations Involving the Piperidine Ring System

The piperidine ring is another key site for structural modification, offering opportunities to alter the steric and electronic properties of the molecule.

Oxidation of the piperidine ring can lead to the formation of corresponding lactams or iminium ions, which can serve as precursors for further derivatization. Reagents such as mercury(II) acetate (B1210297) have been used for such oxidative transformations. Conversely, while the piperidine ring in this compound is already in a reduced state, modifications involving the reduction of other functional groups in derivatives can be performed while maintaining the integrity of the saturated heterocycle.

While direct C-H functionalization of the piperidine ring is challenging, it can be achieved through strategies involving radical-based reactions or transition-metal-catalyzed C-H activation. These advanced methods allow for the introduction of substituents at positions other than the nitrogen atom, providing access to a wider range of structural analogs. The specific conditions and catalysts for such transformations are highly substrate-dependent and represent a cutting-edge area of synthetic chemistry.

Oxidative and Reductive Modifications

Synthesis of this compound Analogs and Congeners

The synthesis of this compound analogs involves strategic chemical manipulations to introduce diverse functional groups and structural motifs. These modifications are primarily aimed at exploring the structure-activity relationships of this class of compounds.

Structural Variations at the Piperidine Ring

The piperidine ring of this compound is a prime target for structural modifications. nih.gov The nitrogen atom, once deprotected from the Cbz group, offers a site for N-alkylation, N-acylation, and the introduction of various substituents.

One common modification involves the removal of the Cbz protecting group, typically through catalytic hydrogenation, to yield ritalinic acid. The free secondary amine of the piperidine ring can then be subjected to a variety of chemical transformations. For instance, N-alkylation with different alkyl halides can introduce a range of alkyl groups at the nitrogen position. Another approach is N-acylation, where the amine is reacted with acyl chlorides or anhydrides to form amides.

Furthermore, the piperidine ring itself can be altered. Ring-expansion or contraction strategies can lead to the formation of seven-membered azepane rings or five-membered pyrrolidine (B122466) rings, respectively. The introduction of substituents on the carbon atoms of the piperidine ring is another avenue for creating structural diversity. These modifications often require multi-step synthetic sequences starting from appropriately substituted piperidine precursors.

A specific example of derivatization at the piperidine nitrogen is the formation of N-nitroso ritalinic acid. synzeal.com

Table 1: Examples of Structural Variations at the Piperidine Ring

| Modification Type | Reagents and Conditions | Resulting Structure |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-Ritalinic Acid |

| N-Acylation | Acyl chloride, Base | N-Acyl-Ritalinic Acid |

| N-Arylation | Aryl halide, Catalyst | N-Aryl-Ritalinic Acid |

| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-Ritalinic Acid |

| N-Nitrosation | Nitrous acid | N-Nitroso-Ritalinic Acid |

This table is for illustrative purposes and represents general classes of modifications.

Modifications of the Phenylacetic Acid Moiety

The phenylacetic acid portion of this compound provides another handle for structural diversification. nih.gov The carboxylic acid group and the phenyl ring are the primary sites for these modifications.

The carboxylic acid can be converted into a variety of functional groups. Esterification with different alcohols yields a series of esters. Amidation, through reaction with amines, leads to the formation of amides. The carboxylic acid can also be reduced to the corresponding primary alcohol, which can be further functionalized.

The phenyl ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of substituents such as halogens, nitro groups, and alkyl groups at various positions on the ring. These modifications can significantly alter the electronic properties and steric bulk of this part of the molecule. For instance, the synthesis of p-methoxy derivative of methylphenidate has been reported. googleapis.com

Table 2: Examples of Modifications of the Phenylacetic Acid Moiety

| Modification Site | Modification Type | Reagents and Conditions | Resulting Structure |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester Derivative |

| Carboxylic Acid | Amidation | Amine, Coupling agent | Amide Derivative |

| Carboxylic Acid | Reduction | Reducing agent (e.g., LiAlH4) | Alcohol Derivative |

| Phenyl Ring | Halogenation | Halogen, Lewis acid | Halogenated Phenyl Derivative |

| Phenyl Ring | Nitration | Nitric acid, Sulfuric acid | Nitrated Phenyl Derivative |

| Phenyl Ring | Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | Alkylated Phenyl Derivative |

| Phenyl Ring | Friedel-Crafts Acylation | Acyl halide, Lewis acid | Acylated Phenyl Derivative |

This table is for illustrative purposes and represents general classes of modifications.

The synthesis of these diverse analogs of this compound allows for a systematic investigation of how structural changes influence the compound's properties and interactions with biological targets.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is fundamental in the analysis of N-Cbz-Ritalinic Acid, providing the means to separate the compound from starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound and monitoring its formation during synthesis. Due to the presence of the nonpolar carboxybenzyl (Cbz) protecting group and the phenyl ring, reversed-phase HPLC is the most suitable approach. In this technique, the compound is passed through a column packed with a nonpolar stationary phase (most commonly C18-silica) and eluted with a polar mobile phase.

The increased hydrophobicity of this compound compared to its parent compound, ritalinic acid, typically results in longer retention times under similar conditions. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as trifluoroacetic acid (TFA) or acetic acid to ensure sharp peak shapes by suppressing the ionization of the carboxylic acid group. A patent for a related N-protected ritalinic acid derivative, N-Boc-threo-ritalinic acid, specifies HPLC analysis for purity determination, underscoring the technique's importance. newdrugapprovals.org Detection is commonly achieved using a UV detector, as the phenyl and Cbz groups contain chromophores that absorb UV light effectively, typically around 230 nm. sigmaaldrich.com

Typical HPLC Parameters for Analysis

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately nonpolar compounds. nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% TFA | Allows for gradient elution to separate compounds with varying polarities. TFA improves peak shape. nih.govdshs-koeln.de |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. sigmaaldrich.com |

| Detection | UV at 230 nm | The aromatic rings in the molecule provide strong UV absorbance at this wavelength. sigmaaldrich.com |

| Column Temperature | 25-40 °C | Ensures reproducible retention times. nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but its application to this compound presents challenges. The compound has a high molecular weight and low volatility due to the free carboxylic acid and the large Cbz group, making it unsuitable for direct GC analysis. Therefore, a derivatization step is required to convert the molecule into a more volatile form.

The most common derivatization strategy involves the esterification of the carboxylic acid group, for instance, by reaction with a methylating agent to form the corresponding methyl ester. nih.govnih.gov This process significantly increases the volatility of the analyte. After derivatization, the sample can be injected into the GC, where it is separated on a capillary column and detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govnih.govnih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of chemical reactions involving this compound. nih.govrsc.org A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a chamber containing a suitable mobile phase, which is a mixture of solvents.

For a compound with the polarity of this compound, a common mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297). frontiersin.org The ratio is adjusted to achieve good separation between the starting material, the product, and any byproducts. After development, the spots are visualized, commonly using UV light (at 254 nm), which reveals the UV-active components like this compound. rsc.org Further visualization can be achieved with chemical stains, such as potassium permanganate (B83412) or phosphomolybdic acid, which react with the compound to produce a colored spot. rsc.org

Chiral Chromatography for Enantiomeric Purity Determination

This compound is a chiral molecule, possessing two stereocenters, and therefore exists as four possible stereoisomers. Determining the enantiomeric purity is crucial, as different enantiomers can have distinct biological properties. Chiral chromatography is the definitive method for separating and quantifying these enantiomers.

This is typically accomplished using HPLC or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP). nih.govnih.gov CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based (e.g., α1-acid glycoprotein) CSPs have proven effective for the separation of the enantiomers of the parent compound, ritalinic acid, and these principles apply directly to its N-Cbz derivative. nih.govusask.ca SFC is noted as a particularly effective technique for analyzing chiral compounds like ritalinic acid and its derivatives. nih.govresearchgate.net

Example Chiral HPLC Conditions for Ritalinic Acid Derivatives

| Parameter | Condition Example 1 (Protein-based) nih.gov | Condition Example 2 (Vancomycin-based) sigmaaldrich.com |

|---|---|---|

| Column | α1-acid glycoprotein (B1211001) (AGP) column | Astec® CHIROBIOTIC® V2 (vancomycin) |

| Mobile Phase | 0.4% acetic acid and 0.1% dimethyloctylamine, pH 3.4 | Methanol / 20 mM ammonium (B1175870) acetate, pH 4.1 (93:7) |

| Flow Rate | Not specified | 1.0 mL/min |

| Detection | UV at 220 nm | UV at 230 nm |

| Separation Factor (α) | 2.08 for d- and l-RA | Not specified, but provides baseline separation |

Spectroscopic Methods for Structural Elucidation

Spectroscopy is indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: A proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the spectrum would show characteristic signals for the aromatic protons of the phenyl and Cbz groups, the benzylic protons of the Cbz group, the protons of the piperidine (B6355638) ring, and the single proton at the α-carbon. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR: A carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule. Key signals would include those for the two carbonyl carbons (one from the carboxylic acid and one from the carbamate), the aromatic carbons, the benzylic carbon of the Cbz group, and the aliphatic carbons of the piperidine ring.

2D NMR: For a molecule with this level of complexity, two-dimensional (2D) NMR experiments are often necessary to assign all signals definitively. measurlabs.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace out the spin systems within the piperidine and phenyl rings. harvard.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

Predicted NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperidine Ring (CH₂) | 1.5 - 3.5 | Multiplets (m) |

| α-CH | ~4.0 | Doublet (d) or Doublet of Doublets (dd) |

| Benzylic (Cbz CH₂) | ~5.1 | Singlet (s) or AB quartet |

| Aromatic (Phenyl & Cbz) | 7.2 - 7.4 | Multiplets (m) |

| Carboxylic Acid (COOH) | >10 | Broad Singlet (br s) |

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Piperidine Ring (CH₂) | 25 - 55 |

| α-CH | ~60 |

| Benzylic (Cbz CH₂) | ~67 |

| Aromatic (Phenyl & Cbz) | 127 - 140 |

| Carbamate (B1207046) Carbonyl (Cbz C=O) | ~156 |

| Carboxylic Acid Carbonyl (COOH) | ~175 |

Note: Predicted values are estimates based on data for ritalinic acid and compounds containing the Cbz group. researchgate.netnih.govrsc.org

Mass Spectrometry (MS, HRMS, LC-MS/MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of this compound. High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion, allowing for the determination of its elemental formula, C₂₁H₂₃NO₄.

Upon ionization, typically using electrospray ionization (ESI) in positive mode, the molecule is expected to form a protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton. nih.gov Tandem mass spectrometry (MS/MS) experiments are used to fragment this ion, yielding structural information. The fragmentation of this compound would likely proceed through characteristic pathways involving its core functional groups.

Expected fragmentation patterns, based on the analysis of related structures like N-Cbz-glycine and ritalinic acid, would include: nih.govmassbank.eu

Loss of the benzyl (B1604629) group (C₇H₇, 91 Da) or the entire benzyloxy group.

Decarboxylation (loss of CO₂, 44 Da) from the carboxylic acid moiety.

Cleavage of the Cbz group to yield the ritalinic acid fragment ion [M-C₈H₇O₂]⁺.

Fragmentation of the piperidine ring, a common pathway for piperidine-containing compounds. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful method, as it separates the compound from a mixture before analysis. researchgate.netnih.gov This technique is routinely used for the sensitive detection of ritalinic acid and its metabolites in various matrices. caymanchem.comnih.gov For this compound, LC-MS/MS would confirm its identity and purity, especially in the context of monitoring a chemical synthesis. acs.org

Table 1: Predicted Mass Spectrometric Data for this compound

| Parameter | Expected Value | Rationale/Reference |

|---|---|---|

| Molecular Formula | C₂₁H₂₃NO₄ | Based on chemical structure |

| Molecular Weight | 369.41 g/mol | Calculated from molecular formula |

| [M+H]⁺ (HRMS) | 370.1699 m/z | Calculated accurate mass for C₂₁H₂₄NO₄⁺ |

| Key Fragment Ion | 220.1333 m/z | Corresponds to the [Ritalinic Acid+H]⁺ fragment after loss of the Cbz group. nih.govmassbank.eu |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound is expected to display a combination of characteristic absorption bands corresponding to its carboxylic acid, carbamate (Cbz), and aromatic ring structures. utdallas.edumsu.edu

Key expected absorptions include:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹. This broadness is due to strong hydrogen bonding between the carboxylic acid groups. utdallas.edu

C-H Stretch (Aromatic & Aliphatic): Absorptions for aromatic C-H bonds typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear just below 3000 cm⁻¹. vscht.cz

C=O Stretch (Carbonyls): Two distinct carbonyl absorptions are predicted. The carboxylic acid C=O stretch is expected around 1710 cm⁻¹. The carbamate C=O from the Cbz group typically absorbs at a slightly lower wavenumber, around 1690-1650 cm⁻¹, similar to amides. utdallas.edumsu.edu

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the two aromatic rings. vscht.cz

C-N Stretch: This absorption for the carbamate group is expected in the 1350-1200 cm⁻¹ range. msu.edu

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium |

| Piperidine Ring | C-H Stretch | 3000 - 2850 | Medium |

| Carboxylic Acid | C=O Stretch | ~1710 | Strong, Sharp |

| Cbz Group (Carbamate) | C=O Stretch | ~1690 | Strong, Sharp |

| Aromatic Rings | C=C Stretch | 1600 - 1450 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy (for chromophoric derivatives)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is used to identify compounds containing chromophores. researchgate.net A chromophore is a part of a molecule that absorbs light in the UV-Vis region. This compound contains two phenyl rings—one in the ritalinic acid core and one in the benzyloxycarbonyl (Cbz) protecting group. These aromatic rings are effective chromophores.

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental Analysis

Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen) in a pure compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₂₁H₂₃NO₄) to confirm the compound's elemental composition and purity. ijacskros.com The theoretical composition provides a benchmark for experimental results obtained for synthesized batches of the compound. medkoo.combeilstein-journals.org

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Mass in Molecule | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 21 | 252.231 | 68.28% |

| Hydrogen | H | 1.008 | 23 | 23.184 | 6.28% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 3.79% |

| Oxygen | O | 15.999 | 4 | 63.996 | 17.33% |

| Total | | | | 353.418 | 100.00% |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com This technique is used to evaluate the thermal stability of a compound and study its decomposition profile. For this compound, a TGA experiment would reveal the temperature at which the molecule begins to decompose and identify distinct mass loss events corresponding to the cleavage of specific groups.

Based on TGA studies of other N-protected amino acids, the thermal decomposition of this compound would likely occur in distinct steps. mdpi.comrsc.orgnih.gov A typical TGA thermogram would show a stable baseline until the onset of decomposition. The first major weight loss could correspond to the cleavage of the Cbz protecting group, followed by the decomposition of the remaining ritalinic acid structure at higher temperatures. mdpi.com The final residual mass at the end of the analysis provides information on the amount of non-volatile residue (char) formed. mdpi.com

Role As a Strategic Building Block in Organic Synthesis

Precursor in the Synthesis of Substituted Piperidine (B6355638) Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and pharmaceutical agents. arkat-usa.orgmdpi.com Consequently, the development of synthetic routes to create specifically substituted piperidines is of significant interest. nih.govcore.ac.uk N-Cbz-Ritalinic Acid serves as an excellent starting material for this purpose.

As an N-protected 2-substituted piperidine, it provides a rigid framework where the stereochemistry is already defined. Chemists can leverage the reactive carboxylic acid handle for a variety of transformations. For example, the acid can be reduced to an alcohol, converted into an amide, or used in coupling reactions to introduce new functional groups. Following these modifications, the Cbz group can be cleanly removed through hydrogenolysis, revealing the piperidine nitrogen which can then be subjected to further reactions if desired. This stepwise approach allows for the controlled and predictable synthesis of a wide array of highly substituted piperidine derivatives, which would be challenging to access through other methods.

Application in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of modern drug discovery, with a significant percentage of FDA-approved drugs featuring these structures. mdpi.comnih.gov The unique structural features of this compound make it a valuable precursor for more complex heterocyclic systems. Patent literature has identified methylphenidate, and by extension its direct precursor ritalinic acid, as a "versatile intermediate in the synthesis of bicyclic heterocycles with a bridged nitrogen atom". googleapis.comgoogle.com

The synthetic strategy involves using both the piperidine nitrogen and the carboxylic acid group as reactive centers for intramolecular cyclization. A typical sequence might involve:

Modification of the Carboxylic Acid : The carboxyl group of this compound is first converted into a different functional group containing an electrophilic center, such as an alkyl halide, via reduction to an alcohol followed by halogenation.

Deprotection : The Cbz group is removed to liberate the nucleophilic piperidine nitrogen.

Intramolecular Cyclization : The newly freed amine attacks the electrophilic center, forging a new ring and creating a bicyclic, bridged, or fused heterocyclic system.

This capacity for intramolecular ring formation expands the utility of this compound beyond simple piperidines, enabling access to novel and complex molecular frameworks.

Utility in Medicinal Chemistry Synthesis (as a scaffold precursor, not final drug)

In medicinal chemistry, a scaffold is a core molecular structure upon which various functional groups can be appended to create a library of related compounds. nih.govrsc.org This approach is fundamental to exploring structure-activity relationships and discovering new drug candidates. This compound is an exemplary scaffold precursor due to its combination of a rigid piperidine core, defined stereochemistry, and multiple points for chemical diversification (the carboxylic acid, the phenyl ring, and the protected nitrogen).

The Cbz protection is critical to its function as a scaffold, as it allows for a programmed and sequential modification of the molecule's different domains, providing chemists with precise control over the final structure.

Intermediate for Methylphenidate Analogs and Derivatives

One of the most direct applications of this compound is in the synthesis of methylphenidate and its structural analogs. wikipedia.org Ritalinic acid itself is the immediate carboxylic acid precursor to methylphenidate. wikipedia.orgpharmgkb.org The synthesis is a straightforward esterification of the carboxylic acid group. By starting with this compound and employing different alcohols in the esterification step, a diverse range of methylphenidate derivatives can be produced. Following esterification, the Cbz group is removed to yield the final active compound.

This strategy is particularly valuable for creating specific, optically active isomers, such as dexmethylphenidate (B1218549) (d-threo-isomer), which is known to be the more pharmacologically active component of racemic methylphenidate. pharmgkb.orgwikipedia.org The synthesis often starts with the corresponding resolved isomer of this compound. google.com

Table 1: Synthesis of Methylphenidate Analogs from this compound This table is interactive. You can sort and filter the data.

| Target Analog | Required Alcohol | Chemical Formula of Alcohol |

|---|---|---|

| Methylphenidate | Methanol (B129727) | CH₃OH |

| Ethylphenidate | Ethanol (B145695) | C₂H₅OH |

| Isopropylphenidate | Isopropanol | C₃H₇OH |

| Propylphenidate | Propanol | C₃H₇OH |

Development of Conjugates and Prodrug-like Structures (Focus on chemical synthesis, not pharmacological outcome)

The development of prodrugs and molecular conjugates is a common strategy to modify the properties of a parent molecule. This compound is an ideal starting point for the chemical synthesis of such structures. googleapis.comgoogle.comgoogle.com The synthesis primarily leverages the carboxylic acid functionality for conjugation.

The general synthetic process involves:

Activation of the Carboxylic Acid : The carboxylic acid of this compound is activated, typically by converting it into a more reactive species like an acid chloride or an active ester (e.g., an N-hydroxysuccinimide ester).

Coupling Reaction : The activated acid is then reacted with a nucleophilic promoiety, such as the amine group of an amino acid (e.g., L-Serine) or a peptide, to form a stable amide bond. google.comgoogle.com Alternatively, it can be coupled with an alcohol to form an ester linkage.

Deprotection : The final step is the removal of the Cbz protecting group to yield the desired conjugate.

This synthetic route allows for the covalent attachment of various chemical entities to the ritalinic acid backbone, enabling the systematic exploration of how such modifications impact its chemical properties, without focusing on the resulting biological activity. googleapis.com

Use in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy in which a single, common intermediate is elaborated through different reaction pathways to produce a wide variety of structurally distinct compounds. The multifunctional nature of this compound makes it an excellent substrate for such an approach.

Starting from this single compound, multiple synthetic vectors can be explored:

Vector 1 (Carboxylic Acid Modification) : The acid can be converted to esters, amides, or reduced to an alcohol, which can be further functionalized.

Vector 2 (Aromatic Ring Modification) : The phenyl ring can undergo electrophilic aromatic substitution to introduce substituents, altering the electronic and steric properties of that part of the molecule.

Vector 3 (Piperidine Ring Modification) : After Cbz deprotection, the piperidine nitrogen can be alkylated, acylated, or used in other transformations.

By combining these pathways, a small set of initial reactions applied to the common this compound core can rapidly generate a large and structurally diverse collection of molecules.

Application in Combinatorial Chemistry Libraries (as a building block)

Combinatorial chemistry is a technique used to rapidly create vast numbers of compounds in a single process, known as a chemical library. ijpsonline.comnih.gov This method relies on the use of versatile "building blocks" that can be systematically combined. combichemistry.com this compound is well-suited for this role due to its protected amine and reactive carboxylic acid. cymitquimica.com

In a typical solid-phase synthesis scheme, this compound can be utilized in several ways: wikipedia.org

The carboxylic acid can be used to anchor the molecule to a polymer resin. Subsequently, the Cbz group can be removed, and the exposed amine can be reacted with a library of different building blocks (e.g., a collection of various acid chlorides).

Conversely, a library of amines or alcohols could be attached to the solid support, and this compound (with its acid group activated) could be introduced in the solution phase to react with them, forming a library of amides or esters.

The use of this compound as a building block in this manner facilitates the high-throughput synthesis of large libraries of methylphenidate-like compounds, which can then be screened for various purposes.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ritalinic Acid |

| Methylphenidate |

| Dexmethylphenidate |

| Ethylphenidate |

| Isopropylphenidate |

| Propylphenidate |

| Butylphenidate |

| Piperidine |

| Carbobenzyloxy (Cbz) group |

| L-Serine |

Theoretical and Computational Studies of N Cbz Ritalinic Acid

Molecular Modeling and Conformational Analysis

No information available on the preferred three-dimensional structures, dihedral angles, or energy landscapes of N-Cbz-Ritalinic Acid from computational studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No data found regarding the molecule's orbital energies (HOMO/LUMO), electrostatic potential maps, or predictions of its chemical reactivity based on quantum chemical calculations.

Computational Studies of Reaction Mechanisms Relevant to its Synthesis or Transformation

There are no published computational investigations into the transition states, activation energies, or reaction pathways for the synthesis or chemical transformation of this compound.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

No computationally predicted NMR (¹H, ¹³C) chemical shifts or vibrational (IR) frequencies for this compound have been reported in the literature.

Future Directions and Research Gaps

Exploration of Novel, More Sustainable Synthetic Routes

The conventional synthesis of N-Cbz-Ritalinic Acid and related N-protected amino acids often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A prominent future direction is the development of more sustainable and environmentally friendly synthetic methodologies. This aligns with the broader principles of green chemistry, which advocate for minimizing waste, using less hazardous chemicals, and improving energy efficiency. rsc.org

Research in this area could focus on several key aspects:

Greener Protecting Group Strategies: While the Carboxybenzyl (Cbz) group is a staple in peptide and amino acid chemistry, its installation and removal typically involve reagents and conditions that are not ideal from a green chemistry perspective. masterorganicchemistry.com Future work could explore alternative, more sustainable protecting groups for the piperidine (B6355638) nitrogen that offer comparable stability and orthogonality but can be introduced and removed under milder, more environmentally benign conditions.

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Future research could investigate the potential of enzymes for the synthesis or resolution of this compound. For instance, lipases have been used for the resolution of related piperidine derivatives, and similar enzymatic kinetic resolutions could be explored for this compound or its precursors. mdpi.com

Development of Highly Enantioselective Methodologies

The biological activity of methylphenidate is highly dependent on its stereochemistry. Therefore, controlling the stereochemistry of this compound is crucial for the synthesis of enantiomerically pure final products. While methods for the enantioselective synthesis of related piperidine carboxylic acids exist, there is always room for improvement in terms of efficiency, selectivity, and scalability. researchgate.netacs.org

Future research in this domain will likely focus on:

Asymmetric Catalysis: The development of novel chiral catalysts for the asymmetric synthesis of the piperidine core of ritalinic acid would be a significant advancement. This could involve asymmetric hydrogenation of a suitable precursor or an enantioselective intramolecular aza-Michael reaction to construct the chiral piperidine ring. mdpi.com

Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans' oxazolidinones, has been successful in the synthesis of chiral piperidine derivatives. acs.org Further research could explore new and more efficient chiral auxiliaries that can be easily introduced, provide high diastereoselectivity in subsequent reactions, and are readily removable and recyclable.

Dynamic Kinetic Resolution: Combining kinetic resolution with in-situ racemization of the unwanted enantiomer, a process known as dynamic kinetic resolution (DKR), can theoretically provide a 100% yield of the desired enantiomer. Developing a DKR process for a precursor to this compound would be a highly efficient strategy for producing the enantiomerically pure compound.

Integration into Flow Chemistry Platforms for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgmdpi.com The integration of the synthesis of this compound into a flow chemistry platform represents a significant area for future research.

Key research objectives in this area would include:

Continuous Protection and Deprotection: The N-Cbz protection of the piperidine nitrogen and its subsequent deprotection are key steps that could be adapted to flow processes. Continuous flow hydrogenation, for example, is a well-established technique for the removal of Cbz groups and could be optimized for the deprotection of this compound to produce ritalinic acid continuously. thalesnano.comresearchgate.net

Multi-Step Telescoped Synthesis: A major advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process without isolating intermediates. Future research could aim to develop a fully continuous, multi-step synthesis of this compound and its subsequent conversion to methylphenidate, which would significantly streamline the manufacturing process. acs.org

In-line Purification and Analysis: Integrating in-line purification and analytical techniques into a flow process can provide real-time monitoring and control over the reaction, leading to higher purity and yields. The development of such integrated systems for the synthesis of this compound would be a significant step towards a fully automated and efficient production process.

Advanced Derivatization for Specialized Research Applications

This compound is not only an intermediate for methylphenidate but also a versatile scaffold for the synthesis of a wide range of derivatives with potential applications in chemical biology and medicinal chemistry. Advanced derivatization strategies can unlock new research opportunities.

Future research could explore:

Functionalization of the Phenyl Ring: The phenyl group of this compound offers a site for the introduction of various functional groups. These modifications could be used to attach fluorescent probes, affinity labels, or other reporter groups to create chemical tools for studying the biological targets of methylphenidate and its analogues.

Modification of the Carboxylic Acid: The carboxylic acid moiety can be converted into a variety of other functional groups, such as amides, esters, and ketones. This would allow for the creation of libraries of this compound derivatives for screening in various biological assays.

Derivatization for Improved Pharmacokinetic Properties: Prodrug strategies, where a molecule is chemically modified to improve its absorption, distribution, metabolism, and excretion (ADME) properties, are common in drug development. Derivatization of the carboxylic acid or the piperidine nitrogen of ritalinic acid (following Cbz removal) could be explored to create prodrugs of methylphenidate with altered pharmacokinetic profiles.

Computational Design of Functionalized this compound Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. rsc.org These in silico methods can be used to design novel this compound derivatives with specific properties and to guide their synthesis.

Future research in this area could involve:

Structure-Based Design: Using the three-dimensional structures of the biological targets of methylphenidate, such as the dopamine (B1211576) transporter, computational methods can be used to design new this compound derivatives that have enhanced binding affinity or selectivity. acs.orgnih.gov This could lead to the development of new research tools or even potential therapeutic agents with improved properties.

Predictive Modeling of ADME Properties: Computational models can be used to predict the ADME properties of virtual compounds before they are synthesized. This can help to prioritize the synthesis of derivatives with the most promising pharmacokinetic profiles, saving time and resources.

Quantum Mechanical Calculations: Quantum mechanical methods can be used to study the electronic structure and reactivity of this compound and its derivatives. researchgate.net This information can be used to better understand its chemical properties and to design more efficient synthetic routes.

Q & A

Q. What are the critical experimental parameters to optimize the synthesis of N-Cbz-Ritalinic Acid for high purity?

To achieve high-purity this compound, focus on:

- Reaction stoichiometry : Ensure precise molar ratios of reactants (e.g., carbobenzyloxy (Cbz) protecting agents and ritalinic acid derivatives) to minimize side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) are often preferred for Cbz protection reactions due to their ability to stabilize intermediates.

- Temperature control : Maintain reaction temperatures between 0–25°C to prevent premature deprotection or side reactions.

- Purification methods : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the target compound. Monitor purity via TLC or NMR .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm structural integrity and regioselectivity of the Cbz group.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- HPLC/UPLC : For assessing purity (>97% by area normalization) and resolving enantiomeric impurities.

- FT-IR : To identify functional groups (e.g., carbonyl stretches from the Cbz moiety). Always cross-validate results with literature spectra and report detection limits .

Q. How should researchers design a literature review strategy to contextualize this compound studies?

- Use specialized databases : Prioritize SciFinder, Web of Science, and Reaxys for chemical-specific data (e.g., CAS RN 3705-42-8 or 5680-86-4). Filter results to review articles and primary literature post-2010.

- Assess source credibility : Avoid non-peer-reviewed platforms (e.g., commercial websites). Cross-check synthesis protocols against protocols in journals like Analytical and Bioanalytical Chemistry or Beilstein Journal of Organic Chemistry.

- Apply FINER criteria : Ensure research questions are Feasible, Novel, and Relevant to gaps in protecting-group chemistry or neuropharmacological applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound derivatives?

- Replicate experiments : Reproduce key studies using identical reagents (e.g., >97.0% purity from Kanto Chemical) and conditions (e.g., pH, temperature).

- Statistical analysis : Apply multivariate methods (e.g., PCA) to identify variables contributing to discrepancies. Use ANOVA or t-tests to assess batch-to-batch variability.

- Meta-analysis : Systematically compare datasets across studies, noting differences in assay protocols (e.g., cell lines, incubation times) or analytical thresholds .

Q. What experimental frameworks are recommended for studying the metabolic stability of this compound in vivo?

- Stepwise design :

In vitro screening : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation.

Isotope tracing : Incorporate C-labeled Cbz groups to track metabolic pathways via LC-MS/MS.

Pharmacokinetic modeling : Quantify half-life () and clearance rates using compartmental models.

Q. What statistical approaches are critical for interpreting dose-response data in this compound bioactivity studies?

- Non-linear regression : Fit data to Hill or log-logistic models to calculate EC values.

- Error analysis : Report confidence intervals and propagate uncertainties from replicate measurements ().

- Robustness testing : Use Grubbs’ test to identify outliers in activity datasets. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U). Ensure raw data, code, and statistical assumptions are archived as supplementary material .

Methodological Best Practices